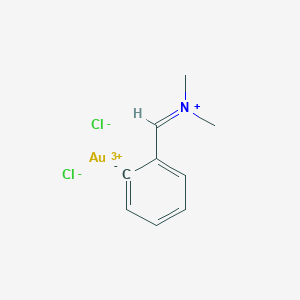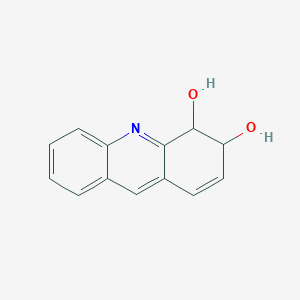![molecular formula C13H16OSSi B14351031 {[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane CAS No. 94019-79-1](/img/structure/B14351031.png)
{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It features a benzothiophene moiety linked to a trimethylsilane group through an ethenyl ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane typically involves the reaction of 1-benzothiophene-3-carboxylic acid derivatives with trimethylsilyl reagents. One common method is the reaction of 1-benzothiophene-3-yl acetylene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene moiety to dihydrobenzothiophene derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiophene derivatives.
Substitution: Various substituted benzothiophene derivatives.
科学的研究の応用
{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of {[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane involves its interaction with various molecular targets and pathways. The benzothiophene moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activities. The trimethylsilyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
類似化合物との比較
Similar Compounds
1-Benzothiophene-3-carboxylic acid: A precursor in the synthesis of {[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane).
Trimethylsilyl chloride: A reagent used in the synthesis of various organosilicon compounds.
Benzothiophene derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its combination of a benzothiophene moiety and a trimethylsilyl group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
94019-79-1 |
|---|---|
分子式 |
C13H16OSSi |
分子量 |
248.42 g/mol |
IUPAC名 |
1-(1-benzothiophen-3-yl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C13H16OSSi/c1-10(14-16(2,3)4)12-9-15-13-8-6-5-7-11(12)13/h5-9H,1H2,2-4H3 |
InChIキー |
TVTIIVOPTCTWEE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC(=C)C1=CSC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


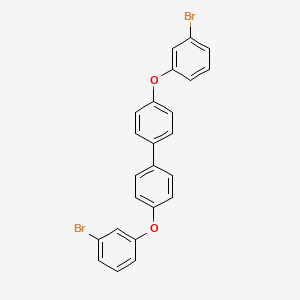
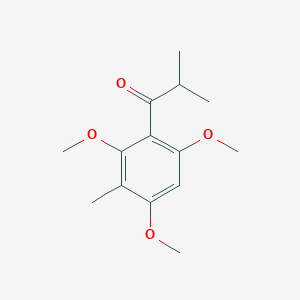
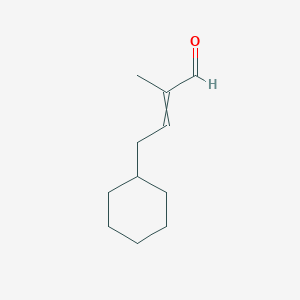
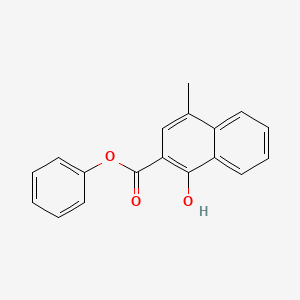
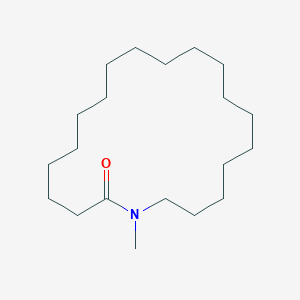
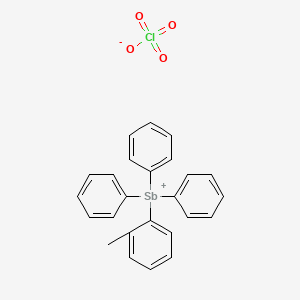
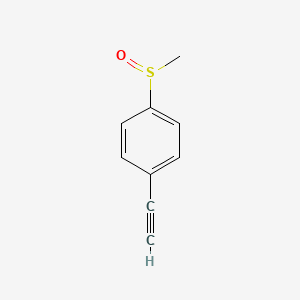
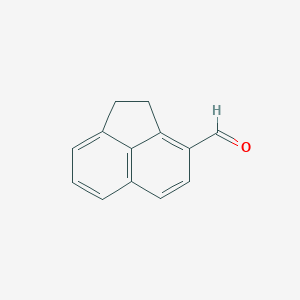

![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
